molecular formula C19H21FN2O4 B12187581 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}propanamide

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}propanamide

Cat. No.: B12187581
M. Wt: 360.4 g/mol
InChI Key: STOYTLOLEISKSW-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}propanamide is a complex organic compound that features a benzodioxole moiety and a fluorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}propanamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole moiety, which can be synthesized from catechol and disubstituted halomethanes . The fluorophenoxyethyl group can be introduced through a nucleophilic substitution reaction using 2-fluorophenol and an appropriate alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}propanamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorophenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}propanamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}propanamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the fluorophenoxyethyl group could enhance binding affinity or selectivity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(2-fluorophenoxy)ethyl]amino}propanamide is unique due to the combination of the benzodioxole and fluorophenoxyethyl groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various research and industrial applications to achieve specific outcomes that similar compounds may not provide.

Properties

Molecular Formula

C19H21FN2O4

Molecular Weight

360.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(2-fluorophenoxy)ethylamino]propanamide

InChI

InChI=1S/C19H21FN2O4/c1-13(21-8-9-24-16-5-3-2-4-15(16)20)19(23)22-11-14-6-7-17-18(10-14)26-12-25-17/h2-7,10,13,21H,8-9,11-12H2,1H3,(H,22,23)

InChI Key

STOYTLOLEISKSW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC2=C(C=C1)OCO2)NCCOC3=CC=CC=C3F

Origin of Product

United States

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